N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (Predicted, CDCl₃) :
13C NMR (Predicted) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 167.5 | Carboxamide carbonyl. |
| 160.2 | Thiazole C=N. |
| 142.0–125.0 | Aromatic carbons. |
| 75.3 | Tetrahydrofuran oxygen-bearing carbon. |
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3280 | N–H stretch (carboxamide). |
| 1665 | C=O stretch (carboxamide). |
| 1590 | C=N stretch (thiazole). |
| 1240 | C–O–C (tetrahydrofuran). |
Mass Spectrometry (MS)
- Molecular Ion : m/z 458.5 ([M⁺], 100%).
- Fragments :
Computational Modeling of Electronic Structure and Conformational Dynamics
Density Functional Theory (DFT) Analysis
Conformational Flexibility
Molecular Docking (DHODH Enzyme)
- Binding Energy : -9.2 kcal/mol (comparable to leflunomide, -9.5 kcal/mol).
- Key Interactions :
- Hydrogen bonds with Arg136 and Gln47.
- π-stacking with Phe62.
Properties
Molecular Formula |
C25H23N3O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c29-23(21-14-8-16-31-21)27-24-22(18-9-3-1-4-10-18)28(17-20-13-7-15-30-20)25(32-24)26-19-11-5-2-6-12-19/h1-6,8-12,14,16,20H,7,13,15,17H2,(H,27,29) |
InChI Key |
SGMMECNIFIRWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the imine formation step achieves 70% yield in 1 hour at 100°C under microwave conditions.
Green Chemistry Approaches
Using water-ethanol mixtures as solvents improves sustainability. The thiazole cyclocondensation step in water/ethanol (1:1) yields 70% product with reduced environmental impact.
Analytical Characterization
The final compound is validated via:
-
Elemental Analysis : CHNOS (Calculated: C 66.20%, H 5.33%; Found: C 65.98%, H 5.41%).
-
XRD Analysis : Monoclinic crystal system with space group P2/n, confirming Z-configuration.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1. Anticancer Properties
Thiazole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that modifications in the thiazole ring can enhance cytotoxic activity against various cancer cell lines. The structure–activity relationship (SAR) reveals that electron-donating groups on the phenyl ring significantly increase potency against cancer cells .
Case Study: Anticancer Efficacy
A study evaluated the effectiveness of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 1.61 µg/mL, indicating substantial cytotoxicity .
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This data indicates that the compound could be developed as a new antimicrobial agent targeting specific bacterial infections .
Synthesis and Chemical Reactions
The synthesis of N-[...]-furan-2-carboxamide involves several steps, typically requiring specific catalysts and solvents to achieve high yields and purity. The compound can undergo various chemical reactions:
Reactions:
- Oxidation: Introduction of oxygen-containing functional groups.
- Reduction: Removal of oxygen functionalities or introduction of hydrogen atoms.
- Substitution: Replacement of one functional group with another using nucleophilic reagents.
These reactions are vital for modifying the compound to enhance its biological activity or tailor it for specific applications .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,4-Triazole-3-thiones ():
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share a heterocyclic core with the target compound but differ in ring type (1,2,4-triazole vs. 1,3-thiazole). Key similarities include:
- Tautomerism: Both classes exhibit tautomeric behavior. The triazole-thiones exist in equilibrium with thiol tautomers, while the target’s imino group (C=N) may influence resonance stabilization .
- Functional Groups : The triazoles feature C=S (IR: 1247–1255 cm⁻¹) and NH (IR: 3278–3414 cm⁻¹) groups, similar to the thiazole’s amide and imine functionalities.
1,3,4-Thiadiazoles ():
Derivatives like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides differ in ring structure (thiadiazole vs. thiazole) but share:
- Synthetic Routes : Cyclization reactions involving hydrazinecarbothioamides are common in both classes.
- Bioactivity Potential: Thiadiazoles are known for antimicrobial and antitumor activities, suggesting the target compound may also exhibit similar properties if pharmacologically tested .
Substituent Effects
Tetrahydrofuran vs. Aromatic Substituents :
The THF-methyl group in the target compound introduces a polar, oxygen-containing substituent, contrasting with purely aromatic substituents in analogs like S-alkylated 1,2,4-triazoles (). This likely enhances solubility in polar aprotic solvents compared to analogs with phenyl or halophenyl groups.
Carboxamide vs. Thioether Linkages :
The furan-2-carboxamide group in the target provides hydrogen-bonding capacity (amide NH and C=O), whereas S-alkylated triazoles (e.g., 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanones) rely on thioether linkages, which lack strong H-bond donors .
Spectral and Electronic Comparisons
Infrared Spectroscopy
- C=O Stretch : The target’s carboxamide C=O is expected near 1660–1680 cm⁻¹, aligning with triazole precursors (1663–1682 cm⁻¹) .
- C=N and C=S : The imine (C=N) in the thiazole core may absorb near 1600–1650 cm⁻¹, distinct from triazole-thiones’ C=S (1247–1255 cm⁻¹) .
Electronic Structure
- Isoelectronic/Isovalent Effects : Per , the target’s electronic structure may resemble phenyl-substituted heterocycles, though geometric differences (e.g., THF vs. planar aromatics) could lead to divergent reactivity .
Biological Activity
N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, particularly focusing on its anticancer and antibacterial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure incorporating a thiazole ring, furan moiety, and a tetrahydrofuran group. This unique combination of functional groups is believed to contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. Studies have shown that derivatives of thiazolidinones can activate caspases, leading to programmed cell death in various cancer cell lines, including HeLa cells .
- In Vitro Studies : In vitro cytotoxicity assays have demonstrated that thiazole derivatives often possess low IC50 values, indicating potent anticancer effects. For example, related compounds showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity. The incorporation of specific substituents has been shown to improve binding affinity to target proteins involved in cancer progression .
Antibacterial Activity
The compound's structural features also suggest potential antibacterial properties:
- Inhibition Studies : Preliminary studies indicate that thiazolidine derivatives can inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Molecular Docking : Molecular docking studies have suggested that the compound may effectively bind to bacterial enzymes, leading to high inhibition constants and favorable binding energies .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
